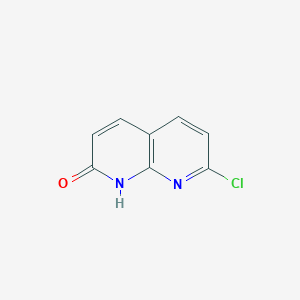

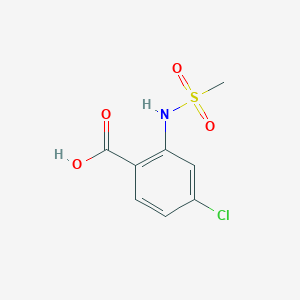

4-Chloro-2-(methylsulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(methylsulfonamido)benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a member of the fenamate group of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.

Applications De Recherche Scientifique

Na+/H+ Antiporter Inhibitors

One application of derivatives of 4-Chloro-2-(methylsulfonamido)benzoic acid is in the development of Na+/H+ exchanger (NHE) inhibitors. These compounds are investigated for their potential use in treating acute myocardial infarction by preserving cellular integrity and functional performance. The modification of the compound, including the introduction of a methylsulfonyl group and variations in the 4-position, has shown importance in enhancing the inhibitory effects on the Na+/H+ exchanger, indicating its utility in cardioprotective therapies (Baumgarth, Beier, & Gericke, 1997).

Antimicrobial Activity

Another area of application is in antimicrobial research. Derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of 4-(substituted phenylsulfonamido)benzoic acids has been achieved through condensation reactions catalyzed by fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions, showing high yields and significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

Chemical Synthesis and Optimization

In the realm of chemical synthesis, a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a related compound, demonstrates the interest in optimizing synthesis routes for such chemicals due to their relevance in various applications. The process involves reduction, methylation, oxidation, and purification steps, providing a product with high purity and yield, suitable for large-scale production (Yin, 2002).

Eco-Friendly Synthesis Methods

The search for eco-friendly synthesis methods for sulfonamide and sulfonate derivatives highlights the environmental and economic benefits of developing green chemistry approaches. Such methods involve using water and sodium carbonate as HCl scavengers, producing high yields and purities of sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This approach is crucial for the sustainable production of these compounds, which have potential biological applications (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid involves the sulfonation of 4-chloro-2-nitrobenzoic acid followed by reduction of the nitro group to an amino group, which is then sulfonated and subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "methylsulfonyl chloride", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sulfuric acid", "hydrogen gas" ], "Reaction": [ "Step 1: Nitration - 4-chloro-2-nitrobenzoic acid is nitrated using a mixture of sodium nitrite and sulfuric acid to yield 4-chloro-2-nitrobenzoic acid.", "Step 2: Reduction - The nitro group of 4-chloro-2-nitrobenzoic acid is reduced to an amino group using hydrogen gas and a palladium catalyst.", "Step 3: Sulfonation - The amino group is sulfonated using methylsulfonyl chloride and a base such as sodium hydroxide to yield 4-chloro-2-(methylsulfonamido)benzoic acid.", "Step 4: Hydrolysis - The sulfonamide group is hydrolyzed using sodium sulfite and a base such as sodium hydroxide to yield the final product, 4-Chloro-2-(methylsulfonamido)benzoic acid." ] } | |

Numéro CAS |

158579-89-6 |

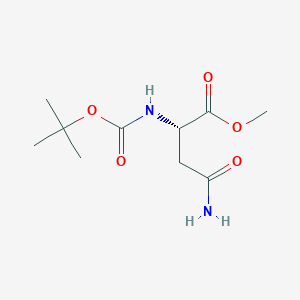

Formule moléculaire |

C15H15NO3 |

Poids moléculaire |

257.28 g/mol |

Nom IUPAC |

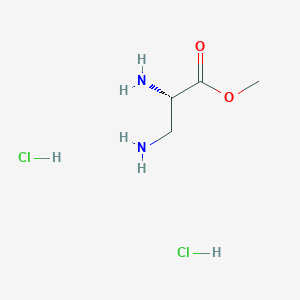

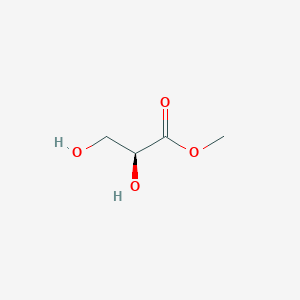

benzyl 2-amino-2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2 |

Clé InChI |

CRKUMBZGFVYWRD-UHFFFAOYSA-N |

SMILES |

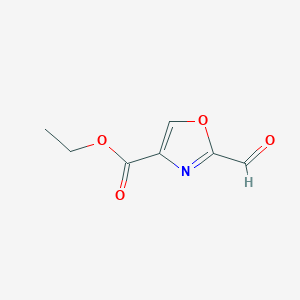

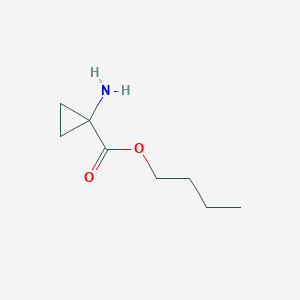

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N |

Synonymes |

4-Chloro-2-(MethylsulfonaMido)benzoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)